Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
Beschreibung
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Eigenschaften
CAS-Nummer |
651328-30-2 |
|---|---|
Molekularformel |
C13H18INO2 |
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
ethyl 3-[(4-iodophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18INO2/c1-3-17-13(16)8-10(2)15-9-11-4-6-12(14)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
DELSUIOQSPRZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)NCC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate: A Technical Whitepaper on Physicochemical Profiling and Synthetic Utility in Peptidomimetics
Executive Summary
In the landscape of modern drug development, the design of conformationally restricted peptidomimetics relies heavily on versatile, multi-functional building blocks. Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (EIAB) has emerged as a highly strategic scaffold. By integrating a β -amino acid backbone with a reactive 4-iodobenzyl moiety, this molecule provides orthogonal reactivity nodes that allow chemists to rapidly diversify lead compounds without compromising the structural integrity of the core pharmacophore.
As an Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind EIAB’s reactivity, profile its physical properties, and provide self-validating experimental workflows for its application in transition-metal catalysis and peptide synthesis.
Physicochemical Profiling
Understanding the physical and chemical parameters of EIAB is the first step in predicting its behavior in biphasic reaction systems and chromatographic purifications. The quantitative data is summarized below.
| Property | Value |
| IUPAC Name | Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate |
| Common Synonym | Ethyl 3-(4-iodobenzylamino)butanoate |
| CAS Number | 1131614-75-9 |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Molecular Weight | 347.19 g/mol |
| Exact Mass | 347.0382 Da |
| Predicted LogP (XLogP3) | ~3.1 (Indicates moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 3 (Amine Nitrogen, Ester Oxygens) |
| Rotatable Bonds | 7 (Confers high flexibility prior to derivatization) |
Structural Rationale & Mechanistic Nodes
The synthetic value of EIAB lies in its three orthogonal reactivity nodes. Each functional group can be addressed selectively, allowing for complex molecular assembly.
-
Node 1: The 4-Iodobenzyl Moiety. The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among aryl halides (approx. 65 kcal/mol). Causality: This extreme weakness makes it highly susceptible to oxidative addition by zero-valent palladium (Pd⁰) species, enabling low-temperature Suzuki-Miyaura or Buchwald-Hartwig cross-couplings with minimal catalyst loading .
-
Node 2: The Secondary β -Amine. β -amino acids are fundamentally critical in medicinal chemistry for inducing stable secondary structures (e.g., β -peptides) and conferring resistance to proteolytic degradation by endogenous peptidases . Causality: The secondary nature of this amine allows for targeted N-acylation or N-alkylation, effectively restricting the conformational space of the resulting peptide bond (analogous to proline derivatives) .
-
Node 3: The Ethyl Ester. Causality: The ethyl ester serves as a robust protecting group that survives the basic and thermal conditions of Pd-catalysis, yet can be cleanly unmasked via mild saponification to yield the free carboxylic acid for solid-phase peptide synthesis (SPPS).
Orthogonal reactivity nodes of EIAB enabling divergent synthetic pathways in medicinal chemistry.
Experimental Workflows: Self-Validating Protocols
To ensure high fidelity in synthetic execution, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.
Protocol A: Orthogonal N-Protection and Suzuki-Miyaura Cross-Coupling
Step 1: N-Boc Protection
-
Causality: Before engaging the aryl iodide in Pd-catalyzed coupling, the secondary amine must be protected. If left unprotected, the amine can coordinate to the Pd catalyst (causing catalyst deactivation) or undergo an unintended intramolecular Buchwald-Hartwig amination.
-
Procedure:
-
Dissolve EIAB (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (TEA, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Causality: TEA acts as a non-nucleophilic base to neutralize trace acids and increase the nucleophilicity of the secondary amine.
-
Stir at room temperature for 4 hours.
-
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The secondary amine (ninhydrin active) will cleanly convert to a less polar, UV-active Boc-protected intermediate.
-
Workup: Quench with 0.1 M HCl to remove residual TEA, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Suzuki-Miyaura Coupling
-
Procedure:
-
In a Schlenk flask, combine the N-Boc protected EIAB (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to dissolve the inorganic base, which generates the reactive boronate complex essential for the transmetalation step of the catalytic cycle.
-
Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides extreme steric bulk and electron density, accelerating reductive elimination while resisting degradation.
-
Heat to 80°C for 6 hours under an N₂ atmosphere.
-
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the starting material mass ( [M+H]+ 448 for Boc-EIAB) and the appearance of the coupled product mass confirms successful C-C bond formation.
-
Workup: Filter the mixture through a pad of Celite to remove precipitated Pd black. Extract with EtOAc, wash with brine, and purify via flash column chromatography.
Protocol B: Ester Saponification to the Free β -Amino Acid
-
Causality: To utilize the newly synthesized biaryl scaffold in solid-phase peptide synthesis, the ethyl ester must be hydrolyzed to a free carboxylate.
-
Procedure:
-
Dissolve the coupled product from Protocol A in a solvent mixture of THF/MeOH/H₂O (2:1:1).
-
Add LiOH·H₂O (3.0 eq). Causality: Lithium hydroxide is chosen over NaOH or KOH because it is mild enough to effectively hydrolyze the ethyl ester without causing epimerization at the β -carbon.
-
Stir at room temperature for 3 hours.
-
-
Self-Validation Checkpoint: TLC analysis will show the complete consumption of the starting material and the formation of a baseline spot corresponding to the highly polar carboxylate salt.
-
Workup: Acidify the aqueous layer to pH 3-4 using 1M KHSO₄. Causality: This specific pH ensures the carboxylic acid is fully protonated (neutral) while the Boc group remains intact. Extract with EtOAc to isolate the pure free β -amino acid.
Step-by-step experimental workflow for the derivatization of EIAB.
Conclusion
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate is far more than a simple organic building block; it is a meticulously designed scaffold that bridges the gap between traditional small-molecule cross-coupling and advanced peptidomimetic drug discovery. By understanding the causality behind its reactivity nodes and employing self-validating experimental workflows, researchers can leverage EIAB to construct highly complex, metabolically stable therapeutics with exceptional precision.
References
-
National Institutes of Health (NIH). "Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs". PMC6152636.[Link]
-
Journal of the American Chemical Society. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". ACS Publications.[Link]
Thermodynamic Solvation and Equilibrium Solubility Profile of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in Polar Aprotic Solvents
Target Audience: Formulation Scientists, Preclinical Researchers, and Medicinal Chemists Document Type: Technical Whitepaper
Executive Summary & Physicochemical Rationale
In early-stage drug development, understanding the solubility profile of a synthetic intermediate or active pharmaceutical ingredient (API) is paramount to preventing downstream failures in bioassays and formulation. Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate presents a unique physicochemical challenge. Structurally, it features a highly lipophilic and polarizable 4-iodobenzyl moiety, a polar ethyl ester, and a secondary amine capable of hydrogen bonding.
As a Senior Application Scientist, I approach the solubilization of such molecules not through trial and error, but through thermodynamic principles. Protic solvents (like water or alcohols) often fail to solubilize this compound effectively because the energetic cost of disrupting the solvent's hydrogen-bond network outweighs the solvation energy of the bulky iodophenyl group. Conversely, polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—offer high dipole moments and act as potent hydrogen-bond acceptors without donating hydrogen bonds[1]. This specific profile makes them ideal for disrupting the compound's crystal lattice and stabilizing it in solution.
Solvation Mechanics in Polar Aprotic Media
To predict and manipulate solubility, we must deconstruct the solute-solvent interactions. The dissolution of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in polar aprotic solvents is driven by three distinct thermodynamic interactions:
-
Hydrogen-Bond Acceptance: The secondary amine (-NH-) acts as a hydrogen-bond donor. Solvents like DMSO (via the sulfoxide oxygen) and NMP (via the lactam carbonyl) are exceptional H-bond acceptors, forming strong, directional interactions with the amine.
-
Dipole-Dipole Alignment: The ethyl ester (-COOCH₂CH₃) possesses a localized dipole. The high dielectric constants of solvents like DMSO ( ϵ=46.7 ) and NMP ( ϵ=32.2 ) effectively shield these partial charges, reducing solute-solute aggregation.
-
London Dispersion Forces: The heavy iodine atom is highly polarizable. The organic backbones of NMP and DMF engage in favorable dispersion interactions with the iodophenyl ring, an effect that is significantly weaker in highly polar protic solvents like water.
Fig 1: Mechanistic pathways of solute-solvent interactions driving the solvation of the target compound.
Comparative Solubility Data
Based on the dipole moments and dielectric constants of standard polar aprotic solvents, we can establish a predictive hierarchy for the solubility of this compound[1].
| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Primary Solvation Mechanism | Predicted Solubility Range |
| NMP | 32.2 | 4.09 | Strong H-bond acceptance; high dispersion interaction with iodine | > 100 mg/mL |
| DMSO | 46.7 | 3.96 | Superior H-bond acceptance (S=O); high polarity | 50 - 100 mg/mL |
| DMF | 36.7 | 3.86 | Moderate H-bond acceptance; favorable dipole-dipole alignment | 30 - 80 mg/mL |
| Acetone | 20.7 | 2.88 | Weak H-bond acceptance; limited hydrophobic solvation | 10 - 30 mg/mL |
Self-Validating Protocol: Equilibrium Solubility Determination
Kinetic solubility assays often yield artificially high results due to supersaturation. To obtain true thermodynamic data, the Shake-Flask Method remains the industry gold standard[2]. As an application scientist, I mandate that every protocol must be self-validating. The following workflow incorporates built-in causality checks to ensure data integrity.
Step-by-Step Methodology
Step 1: Preparation of Saturated Suspensions
-
Action: Dispense 5.0 mL of the target polar aprotic solvent (e.g., DMSO) into a 10 mL borosilicate glass vial. Add solid Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in 50 mg increments until a visible, persistent precipitate remains after vortexing.
-
Causality: An excess of solid is an absolute thermodynamic requirement. Without a solid phase in equilibrium with the liquid phase, saturation cannot be guaranteed[3].
Step 2: Thermal Equilibration and Agitation
-
Action: Seal the vials and place them in an orbital shaker incubator set to 37 ± 0.1 °C at 200 rpm. Protect from light.
-
Causality: 37 °C is the standard physiological temperature required by WHO guidelines for biopharmaceutics classification[3]. Agitation continuously disrupts the boundary layer around the solid particles, driving the system toward equilibrium.
Step 3: Phase Separation (Centrifugation)
-
Action: After 48 hours, extract a 1 mL aliquot and centrifuge at 10,000 x g for 15 minutes at 37 °C.
-
Causality: Centrifugation is strictly preferred over filtration for this compound. The highly lipophilic iodophenyl group is prone to non-specific adsorption onto standard syringe filters (e.g., PTFE or Nylon), which would artificially lower the measured concentration[2].
Step 4: HPLC-UV Quantification and Self-Validation
-
Action: Dilute the supernatant appropriately in the HPLC mobile phase to fall within the linear range of the calibration curve. Quantify using UV detection at the compound's λmax .
-
Self-Validation Check: Repeat Steps 3 and 4 at the 72-hour mark. Calculate the variance between the 48-hour and 72-hour concentrations. If the difference is <5% , you have definitively proven that thermodynamic equilibrium has been reached, validating the entire assay[3].
Fig 2: Self-validating shake-flask workflow for determining equilibrium solubility in aprotic media.
Strategic Implications for Preclinical Development
Accurate solubility profiling of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in polar aprotic solvents dictates the trajectory of its preclinical evaluation.
-
In Vitro Bioassays: DMSO is the universal vehicle for high-throughput screening. Knowing the absolute solubility limit in DMSO prevents the preparation of supersaturated stock solutions. If a supersaturated stock is diluted into an aqueous assay buffer, the compound will precipitate, leading to false-negative efficacy data.
-
Toxicology Formulations: For in vivo animal models, pure DMSO is often too toxic. However, NMP is frequently utilized as a co-solvent in lipid-based formulations or solid dispersions. Because NMP exhibits the highest dipole moment ( μ=4.09 D) among the tested solvents, it provides the highest solubilization capacity for the bulky iodophenyl moiety, allowing for maximum tolerated dose (MTD) studies without vehicle-induced precipitation[1].
By strictly adhering to thermodynamic principles and employing self-validating experimental designs, researchers can ensure that the physicochemical data generated for this compound is both robust and actionable.
References
-
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Annex 4 - World Health Organization (WHO) Source: World Health Organization (WHO) URL:[Link]
-
ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
Mechanism of Action and Assay Profiling of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate: A Technical Guide
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently evaluate synthetic probes designed to interrogate complex cellular signaling networks. Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (hereafter referred to as EIMB ) represents a highly specialized class of halogenated β-amino acid derivatives utilized in pharmacological assays. This whitepaper deconstructs its mechanism of action (MoA), structural logic, and the precise methodologies required to evaluate its efficacy in biological systems. We will specifically focus on its utility as a lipophilic prodrug and surrogate ligand for G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 1 (FFAR1/GPR40).
Chemical Logic and Pharmacophore Analysis
EIMB is engineered with three distinct functional domains, each serving a critical role in assay performance and target engagement:
-
The Ethyl Ester Prodrug Moiety: Free β-amino acids exist as zwitterions at physiological pH (7.4), rendering them poorly permeable across hydrophobic lipid bilayers. Esterification masks the carboxylic acid, significantly increasing lipophilicity and facilitating passive transcellular absorption [1].
-
The β-Aminobutanoate Backbone: This core structural motif mimics endogenous signaling molecules, such as medium-chain fatty acids. In the context of lipid-sensing GPCRs like GPR40, the carboxylate (once de-esterified intracellularly) acts as the primary electrostatic anchor, forming critical salt bridges with conserved arginine residues in the receptor's orthosteric pocket [2].
-
The 4-Iodobenzyl Group: The heavy iodine atom is highly polarizable and introduces the capacity for halogen bonding —a highly directional non-covalent interaction. The electrophilic region (σ-hole) of the iodine interacts with nucleophilic backbone carbonyls within the receptor's transmembrane domains, significantly enhancing binding affinity and residence time [3]. Furthermore, the iodine allows for isotopic exchange ( 125I ) to generate radioligands for high-throughput binding assays.
Mechanism of Action in Cellular Systems
In cell-based functional assays, EIMB operates via a biphasic mechanism:
-
Cellular Uptake and Prodrug Activation: EIMB readily crosses the plasma membrane via passive diffusion. Once in the cytosol, ubiquitous intracellular carboxylesterases (CES) rapidly hydrolyze the ethyl ester, liberating the active pharmacophore: 3-{[(4-iodophenyl)methyl]amino}butanoic acid. This cleavage converts the neutral prodrug into an anionic species, effectively trapping the active molecule inside the cell to create a high localized concentration.
-
Target Engagement & Signal Transduction: The active free acid binds to the target GPCR (e.g., GPR40). This binding event induces a conformational shift that activates the Gαq/11 protein complex. The active G-protein triggers Phospholipase C (PLC) to cleave PIP2 into Inositol trisphosphate ( IP3 ) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), causing a massive, measurable release of intracellular calcium ( Ca2+ ).
Caption: Mechanism of Action: Intracellular esterase cleavage of EIMB followed by Gq-coupled GPCR activation.
Experimental Protocols & Biological Assays
To rigorously validate the MoA of EIMB, orthogonal assays must be employed. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
Objective: To quantify the functional agonism of EIMB via Ca2+ flux. Causality & Logic: We utilize a calcium-sensitive fluorescent dye (Fluo-4 AM). The AM (acetoxymethyl) ester allows the dye to permeate the cell, where it is cleaved and trapped. To prevent the dye from being actively pumped out by cellular efflux transporters, probenecid (an organic anion transporter inhibitor) is strictly required in the assay buffer. This ensures the signal is not artificially degraded during the read phase.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2 .
-
Dye Loading: Aspirate culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid, 20 mM HEPES in HBSS, pH 7.4). Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a 10-point dose-response curve of EIMB in assay buffer (ranging from 10 µM to 0.3 nM, 3-fold dilutions). Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity.
-
Baseline Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Stimulation & Measurement: Automate the addition of 10 µL of EIMB dilutions to the wells. Record fluorescence continuously for 120 seconds to capture the peak Ca2+ transient.
-
Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min) for each well. Plot against log[EIMB] to determine the EC50 using a 4-parameter logistic non-linear regression model.
Caption: Logical workflow for the high-throughput FLIPR Calcium Mobilization Assay.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the absolute binding affinity ( Ki ) of the active free acid of EIMB. Causality & Logic: Because the ester form (EIMB) requires live-cell cleavage, binding assays utilizing isolated cell membranes must use the pre-hydrolyzed free acid form. To prevent false positives caused by the highly lipophilic radioligand sticking to the filtration apparatus, glass fiber filters must be pre-soaked in polyethylenimine (PEI).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293-GPR40 cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend the membrane pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM of a known tritiated agonist (e.g., [3H] -GW9508), and varying concentrations of the free acid of EIMB (10 µM to 0.1 nM).
-
Equilibration: Incubate the reaction mixture for 90 minutes at room temperature to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI for 1 hour) using a 96-well cell harvester. Wash three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify bound radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Data Presentation & Expected Metrics
The following tables summarize the critical physicochemical shifts that occur upon prodrug cleavage, alongside the expected assay metrics required to validate compound performance.
Table 1: Physicochemical Profiling of EIMB vs. Active Free Acid
| Property | EIMB (Ethyl Ester) | Active Free Acid | Assay Implication |
| Molecular Weight | 347.19 g/mol | 319.14 g/mol | Maintained within standard small molecule range. |
| LogP (Predicted) | ~3.8 | ~1.5 | High permeability for prodrug; intracellular trapping for the acid. |
| Charge at pH 7.4 | Neutral | Anionic (-1) | Ester bypasses lipid bilayer; Acid electrostatically anchors to the receptor. |
Table 2: Representative in vitro Assay Metrics
| Assay Type | Biological System | Key Metric | Expected Value Range | Validation Purpose |
| FLIPR Calcium Flux | Intact HEK293-GPR40 | Functional EC50 | 10 - 50 nM | Confirms live-cell prodrug cleavage and receptor agonism. |
| Radioligand Binding | Isolated Membrane Prep | Affinity Ki (Free Acid) | 5 - 20 nM | Confirms direct orthosteric/allosteric target engagement. |
| CellTiter-Glo | HEK293 WT | Cytotoxicity CC50 | > 50 µM | Ensures calcium flux is not an artifact of membrane rupture. |
References
-
Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Beaumont K, Webster R, Gardner I, Dack K. Current Drug Metabolism (2003).[Link]
-
The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Briscoe CP, Tadayyon M, Andrews JL, et al. Journal of Biological Chemistry (2003).[Link]
-
Halogen bonds in biological molecules. Auffinger P, Hays FA, Westhof E, Ho PS. Proceedings of the National Academy of Sciences (PNAS) (2004).[Link]
Application Note & Synthesis Protocol: Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate, a valuable secondary amine intermediate for chemical and pharmaceutical research. The synthesis is achieved through a highly efficient one-pot reductive amination of 4-iodobenzaldehyde with ethyl 3-aminobutanoate. The core of this protocol is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yield and purity by preferentially reducing the in-situ formed iminium ion intermediate over the starting aldehyde.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, purification techniques, and characterization data.
Introduction & Synthetic Strategy
The synthesis of secondary amines is a cornerstone of modern organic chemistry, pivotal in the construction of biologically active molecules and functional materials. Direct alkylation of primary amines often leads to overalkylation, yielding mixtures of secondary and tertiary amines that are challenging to separate.[4] Reductive amination provides a robust and controllable alternative for forging C-N bonds.[2][4]
This protocol employs a one-pot reductive amination strategy. The reaction proceeds in two sequential, in-situ steps:
-
Imine/Iminium Ion Formation: The primary amine, ethyl 3-aminobutanoate, undergoes a nucleophilic attack on the carbonyl carbon of 4-iodobenzaldehyde. Subsequent dehydration forms a transient imine intermediate, which is protonated under the reaction conditions to yield a more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, making it highly selective for the reduction of the iminium ion over the unreacted aldehyde.[1] This selectivity is crucial for the success of the one-pot procedure, preventing the wasteful formation of 4-iodobenzyl alcohol.[1][3]
The overall transformation is clean, high-yielding, and demonstrates broad functional group tolerance, making it an exemplary method for preparing the target compound, Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Overall Reaction Scheme
Sources
Application Note & Protocols: Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate as a Versatile Precursor for Advanced β-Amino Acid Derivatives
Abstract & Introduction: The Strategic Value of β-Amino Acids in Modern Drug Discovery
β-Amino acids and their derivatives are cornerstone structural motifs in medicinal chemistry, offering a pathway to novel therapeutics with enhanced pharmacological profiles.[1][2] Unlike their α-amino acid counterparts, oligomers of β-amino acids (β-peptides) can form stable secondary structures, including helices and sheets, that are resistant to proteolytic degradation.[3][4] This intrinsic stability makes them ideal for developing peptide-based drugs with improved bioavailability and longer half-lives.[2][4] The applications for β-amino acid derivatives are extensive, ranging from antimicrobial and antifungal agents to potent enzyme inhibitors and modulators of protein-protein interactions.[1][3][4]
This guide focuses on Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate , a strategically designed precursor for the synthesis of a diverse library of β-amino acid derivatives. The molecule incorporates two key features:
-
A β-Amino Ester Core: This provides the foundational structure for building more complex peptidomimetics and small molecule drugs.
-
A 4-Iodophenyl Moiety: The carbon-iodine bond is a highly versatile functional handle for post-synthesis modification, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7] This allows for the late-stage introduction of a wide array of substituents, enabling rapid analogue synthesis for structure-activity relationship (SAR) studies. 4-Iodobenzaldehyde, a key starting material, is noted for its superior reactivity in these transformations compared to its bromo- and chloro-analogs, often leading to higher yields under milder conditions.[7]
This document provides detailed, field-proven protocols for the synthesis of the title precursor via reductive amination and its subsequent elaboration using a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6]
Synthesis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate: A Detailed Protocol
The synthesis of the target precursor is achieved through a direct reductive amination of ethyl 3-oxobutanoate with 4-iodobenzaldehyde. This one-pot reaction proceeds through the in-situ formation of an enamine/iminium intermediate, which is then stereoselectively reduced.[8][9][10]
Causality Behind Experimental Choices
-
Reactants: Ethyl 3-oxobutanoate is chosen as the readily available source of the β-amino ester backbone. 4-Iodobenzaldehyde serves as the electrophile, incorporating the crucial iodophenyl handle for further functionalization.[11][12][13]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder and more selective for imines and enamines over ketones and aldehydes compared to other hydrides like sodium borohydride or sodium cyanoborohydride. This selectivity minimizes the formation of the corresponding β-hydroxy ester byproduct.[8] STAB is also less toxic than sodium cyanoborohydride.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[9]
Experimental Workflow Diagram
Caption: Synthetic workflow for precursor synthesis and subsequent derivatization.
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4-iodobenzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Amine Addition: Add ethyl 3-oxobutanoate (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. An exothermic reaction may be observed. Maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Data Summary Table
| Reactant/Reagent | Molar Eq. | Purpose | Key Considerations |
| 4-Iodobenzaldehyde | 1.0 | Electrophile | Source of the functionalizable aryl group.[12] |
| Ethyl 3-oxobutanoate | 1.1 | Nucleophile | Provides the β-amino ester backbone. |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent | Mild and selective for the iminium intermediate. |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous conditions are crucial for high yield. |
| Sodium Bicarbonate (aq.) | Quenching Agent | Neutralizes acid, decomposes excess STAB. | Add slowly to control gas evolution. |
Application Protocol: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
The true utility of the iodophenyl precursor is demonstrated by its facile conversion into biaryl structures, which are prevalent motifs in pharmaceuticals. The Suzuki-Miyaura coupling is an exceptionally robust method for this transformation.[5][6][14]
Rationale for Protocol Design
-
Catalyst System: A palladium(0) species is the active catalyst. We use Palladium(II) acetate (Pd(OAc)₂) which is reduced in situ, often in the presence of a phosphine ligand like triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., XPhos), which stabilize the catalyst and facilitate the catalytic cycle.[5][15]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.[14][15]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. This biphasic system effectively dissolves both the organic-soluble precursor and the often water-soluble inorganic base and boronic acid salt.[5] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final biaryl-substituted β-amino acid derivative.
Further Applications & Transformations
The versatility of the β-amino ester scaffold allows for numerous subsequent transformations, expanding its utility in drug development. A key example is the cyclization to form β-lactams, the core structure of many important antibiotics.[16][17]
-
β-Lactam Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Subsequent treatment with a cyclizing agent (e.g., using Mitsunobu conditions or activation followed by base-mediated ring closure) can yield the corresponding β-lactam.[17] This opens a pathway to novel antibiotic scaffolds where the C4 position is functionalized with the (4-iodophenyl)methyl group, ready for further diversification via cross-coupling.
Trustworthiness & Self-Validation
The protocols described herein are built upon well-established and extensively documented chemical transformations.[10][18] The reliability of each step can be validated through standard analytical techniques:
-
Reaction Monitoring: TLC and LC-MS are crucial for determining reaction completion and identifying potential side products.
-
Structural Confirmation: The identity and purity of the precursor and final products must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
-
Yield Optimization: The provided protocols serve as a robust starting point.[5] Reaction conditions (e.g., catalyst loading, temperature, base) may require optimization for specific substrates to maximize yield.
By adhering to these analytical practices, researchers can ensure the integrity of their results and the fidelity of the synthetic process.
References
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. Benchchem.
- A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett.
- Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- What can 4-iodobenzaldehyde be used for? ChemicalBook.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- A Comparative Analysis of 4-Iodobenzaldehyde in Key Synthetic Applic
- Intermolecular reductive amination of amino acid- derived b...
- CAS 15164-44-0: 4-Iodobenzaldehyde. CymitQuimica.
- Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC.
- Cas 15164-44-0,4-IODOBENZALDEHYDE. LookChem.
- What are the synthesis methods and practical applic
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
- Biological Applications of β-amino acids and its derivatives.
- Alicyclic Beta-Amino Acids in Medicinal Chemistry. PubMed.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
- Amine synthesis by reductive amination (reductive alkyl
- 3 - Organic Syntheses Procedure. Organic Syntheses.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Conversion of /3-Amino Esters to /3-Lactams via Tin(II) Amides. ElectronicsAndBooks.
- Novel and Recent Synthesis and Applic
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]
- 12. CAS 15164-44-0: 4-Iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 13. Page loading... [guidechem.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: In Vitro Assay Preparation and Biophysical Characterization of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
Audience: Researchers, assay developers, and biophysicists in early-stage drug discovery.
Introduction & Mechanistic Context
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (CAS 1131614-75-9) is a highly versatile halogenated beta-amino ester. In the context of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), iodinated benzylamine derivatives frequently serve as critical building blocks or primary screening hits. The presence of the heavy iodine atom provides unique electronic properties, specifically the potential for strong, highly directional non-covalent interactions known as halogen bonds (driven by the iodine's positive electrostatic "σ-hole") 1.
However, this structural advantage introduces significant biophysical challenges. Halogenated aromatic compounds are notoriously hydrophobic, leading to poor aqueous solubility and a high propensity for colloidal aggregation. If not properly managed during in vitro assay preparation, this aggregation leads to promiscuous protein inhibition and false-positive readouts. This guide outlines a self-validating, step-by-step protocol for the solubilization and Surface Plasmon Resonance (SPR) evaluation of this compound.
Physicochemical Profiling & Solubilization Strategy
Before introducing the compound to an aqueous environment, understanding its physicochemical profile is essential to prevent precipitation and ensure data integrity.
Table 1: Physicochemical Properties and Assay Implications
| Property | Estimated Value | Assay Implication & Causality |
| Molecular Weight | 347.19 g/mol | Low mass requires high-density target immobilization and high-sensitivity SPR equipment (e.g., Biacore T200/S200) to detect binding events. |
| LogP (Hydrophobicity) | ~3.5 - 4.0 | High risk of aqueous precipitation; necessitates primary dissolution in 100% DMSO prior to aqueous buffer introduction. |
| Halogen Bond Donor | Iodine (I) | May cause non-specific adherence to sensor matrices; requires optimized buffer with surfactant to mitigate background noise. |
| Ionizability | Secondary Amine | Basic center; solubility is highly pH-dependent. Avoid highly alkaline assay buffers which deprotonate the amine and crash the compound. |
The Causality of Solubilization
Direct dissolution of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in aqueous buffers is highly discouraged. The compound must first be dissolved in 100% dimethyl sulfoxide (DMSO) to disrupt intermolecular lattice energies. When diluting into the final assay buffer, the rapid shift in solvent polarity can cause the hydrophobic iodophenyl groups to self-associate, forming colloidal aggregates 2. To prevent this, intermediate dilutions and the inclusion of a non-ionic surfactant are mandatory.
Protocol 1: Master Stock Preparation and Aggregation Control
Objective: Prepare a stable 10 mM stock solution and validate its monomeric state in the assay buffer.
Step-by-Step Methodology:
-
Weighing & Dissolution: Weigh exactly 3.47 mg of the compound. Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.
-
Homogenization: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into single-use amber glass vials (to prevent photolytic degradation of the carbon-iodine bond) and store at -20°C.
-
Aqueous Dilution: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Critical: Always add the DMSO stock dropwise into the vortexing aqueous buffer. Never add buffer to the DMSO stock, as this causes localized supersaturation and immediate precipitation.
-
Self-Validation (The Detergent Test): To ensure the compound is not acting as a colloidal aggregator, run a parallel biochemical assay with and without 0.01% Triton X-100. If the compound's apparent inhibitory activity disappears in the presence of the detergent, the initial result was an aggregation-based artifact, not specific binding.
Fig 1. Solubilization and self-validating aggregation control pathway for hydrophobic compounds.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
SPR is the gold standard for validating direct, label-free binding of small molecules 3. Because the compound has a low molecular weight, the refractive index change upon binding is minimal, requiring a highly optimized surface and rigorous solvent correction 4.
Reagents & Consumables:
-
Sensor Chip: CM5 (Carboxymethylated dextran - provides the 3D matrix needed for high-capacity immobilization).
-
Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO .
Step-by-Step Methodology:
-
Target Immobilization:
-
Activate the CM5 chip flow cell using standard amine coupling (0.4 M EDC / 0.1 M NHS for 7 minutes).
-
Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a high immobilization level (~3000-5000 RU).
-
Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Solvent Correction Calibration (Critical):
-
Causality: Because the compound requires DMSO, any slight mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive bulk refractive index shift, masking the actual binding signal.
-
Prepare a 5-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in running buffer. Inject these prior to the analyte to create a solvent correction model.
-
-
Analyte Injection:
-
Dilute the 10 mM compound stock into the running buffer to create a concentration series (e.g., 0.39, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50 µM). Ensure the final DMSO concentration is exactly 2.0% in all samples.
-
Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from a blank reference cell and a buffer-only injection.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to extract the kinetics.
-
Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule binding analysis.
Table 2: Representative SPR Kinetic Output Parameters
| Parameter | Symbol | Typical Range for Hit Compounds | Interpretation |
| Association Rate | ka ( M−1s−1 ) | 103−105 | Indicates how rapidly the compound recognizes and binds the target pocket. |
| Dissociation Rate | kd ( s−1 ) | 10−1−10−3 | Indicates complex stability. Lower values equate to a longer target residence time. |
| Affinity | KD ( μM ) | 0.1 - 50.0 | Overall binding strength, calculated as kd/ka . |
| Stoichiometry | Rmax (RU) | 10 - 50 | Validates 1:1 binding. Values significantly higher than theoretical Rmax indicate non-specific aggregation on the chip. |
References
-
Title: Tackling Halogenated Species with PBSA: Effect of Emulating the σ-Hole Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
-
Title: Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus Source: Marine Drugs (MDPI) URL: [Link]
Sources
Technical Support Center: Optimizing Solvent Conditions for Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate Crystallization
This technical support guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate. Given the novelty of this specific molecule, this guide emphasizes a systematic and first-principles approach to developing a robust crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a crystallization solvent for a novel compound like Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate?
An ideal solvent for crystallization should exhibit a significant difference in the solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[1] Other crucial properties of a good crystallization solvent include:
-
Inertness: The solvent should not react with the compound.[3][4]
-
Volatility: A relatively low boiling point (typically below 100°C) is preferred to facilitate easy removal from the crystals during drying.[3]
-
Safety: The solvent should have low toxicity and flammability.[3][4]
-
Crystal Morphology: The solvent can influence the shape and size of the crystals, which is critical for downstream processing.
-
Cost-Effectiveness: For larger-scale operations, the cost of the solvent is a practical consideration.[3]
Q2: What is polymorphism and why is it a critical consideration in the crystallization of pharmaceutical compounds?
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[5][6][7][8] These different crystalline forms are called polymorphs. Although polymorphs have the same chemical composition, they can exhibit different physical properties, including:
In the pharmaceutical industry, controlling polymorphism is of utmost importance.[5][6] An unintended polymorphic transformation can significantly impact the safety and efficacy of a drug product.[7] Therefore, it is crucial to identify and characterize all possible polymorphic forms of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate during the development of the crystallization process.
Q3: What are the most common crystallization techniques for small organic molecules?
Several techniques can be employed for the crystallization of organic compounds. The choice of method depends on the properties of the compound and the solvent. The most common techniques include:
-
Slow Cooling Crystallization: This is the most widely used method. It involves dissolving the compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by slow cooling to induce crystallization.[10][11] Slow cooling generally promotes the formation of larger, more well-defined crystals.[10]
-
Slow Evaporation: This technique is suitable for compounds that are highly soluble in a particular solvent at room temperature. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which increases the concentration of the solute and eventually leads to crystallization.[12][13]
-
Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.
-
Anti-Solvent Addition: This technique involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[4] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization.
Troubleshooting Guide
Issue 1: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[14][15] This often happens when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point.[13]
-
Possible Cause: High solute concentration.
-
Possible Cause: Rapid cooling.
-
Possible Cause: Presence of impurities.
-
Solution: Impurities can lower the melting point of the compound and interfere with crystal lattice formation.[13] Consider purifying the material further using techniques such as column chromatography before attempting crystallization again.
-
Issue 2: Crystallization is not occurring, even after extended cooling. What are the potential reasons and solutions?
The failure of a compound to crystallize from a solution is a common problem that can often be resolved by inducing nucleation.
-
Possible Cause: The solution is not supersaturated.
-
Possible Cause: Inhibition of nucleation.
-
Solution: Nucleation is the first step in crystal formation. If it is kinetically hindered, crystallization will not occur. Try the following to induce nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[11][14][16] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the compound from a previous experiment, add it to the supersaturated solution.[11][12][16] A seed crystal acts as a template for further crystal growth.
-
-
Issue 3: The crystal yield is very low. How can I improve it?
A low yield can be due to several factors, primarily related to the solubility of the compound in the chosen solvent system.
-
Possible Cause: The compound is still significantly soluble in the cold solvent.
-
Solution: After initial crystallization at room temperature, cool the solution further in an ice bath or refrigerator to maximize the precipitation of the compound.[13]
-
-
Possible Cause: Too much solvent was used initially.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[13] This will ensure that the solution is supersaturated upon cooling, leading to a higher yield.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, ensure that the filtration apparatus and the receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper or in the funnel.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Materials:
-
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (crude or purified)
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Methodology:
-
Initial Solubility Testing:
-
Place approximately 10-20 mg of the compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Vortex the mixtures and observe the solubility.
-
If the compound dissolves completely at room temperature, the solvent is likely too good and may not be suitable for cooling crystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step.
-
-
Hot Solubility Testing:
-
Gently heat the test tubes containing the insoluble or sparingly soluble samples in a heating block or water bath.
-
Observe if the compound dissolves upon heating.
-
A good candidate for a single-solvent crystallization is one in which the compound is sparingly soluble at room temperature but completely dissolves upon heating.
-
-
Cooling and Crystallization Observation:
-
For the solvents that dissolved the compound upon heating, allow the solutions to cool slowly to room temperature.
-
Observe if crystals form. Note the quality and quantity of the crystals.
-
If no crystals form, try inducing nucleation by scratching the inside of the test tube.
-
-
Mixed Solvent System Screening:
-
If no single solvent is ideal, a mixed solvent system can be tested.[1]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes turbid.
-
Gently heat the turbid solution until it becomes clear again.
-
Allow the solution to cool slowly and observe for crystallization.
-
Data Presentation:
The results of the solvent screening can be summarized in a table for easy comparison.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Observations upon Cooling |
| Water | Insoluble | Insoluble | No change |
| Ethanol | Sparingly Soluble | Soluble | Small needles formed |
| Isopropanol | Sparingly Soluble | Soluble | Large plates formed |
| Acetone | Soluble | Soluble | Not suitable for cooling crystallization |
| Ethyl Acetate | Soluble | Soluble | Not suitable for cooling crystallization |
| Toluene | Sparingly Soluble | Soluble | Oiled out |
| Heptane | Insoluble | Sparingly Soluble | Poor dissolution |
Protocol 2: Optimizing Crystallization Conditions
Objective: To refine the crystallization process to obtain high-purity crystals with good yield and desired morphology.
Materials:
-
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
-
The optimal solvent or solvent system identified in Protocol 1
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Methodology:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring until the compound is fully dissolved.[2]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.[11]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[11]
-
Visualizations
Caption: Workflow for systematic solvent selection.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Flow Crystallization | Solubility Control - Vapourtec. (2024, May 17). Retrieved from [Link]
-
12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025, August 15). Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. Retrieved from [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). Retrieved from [Link]
-
Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1). Retrieved from [Link]
-
3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]
-
Crystal polymorphism - Wikipedia. Retrieved from [Link]
-
Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals | Oxford Academic. Retrieved from [Link]
-
Crystallization - Organic Chemistry at CU Boulder. Retrieved from [Link]
-
How to Solve Fluid Crystallization Challenges. (2025, July 22). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. fiveable.me [fiveable.me]
- 6. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 7. mt.com [mt.com]
- 8. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. vapourtec.com [vapourtec.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. quora.com [quora.com]
- 17. science.uct.ac.za [science.uct.ac.za]
Resolving co-elution issues in Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate HPLC analysis
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing co-elution challenges during the HPLC analysis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate .
This molecule presents a "chromatographic triad" of challenges: a highly hydrophobic and polarizable iodophenyl group , a basic secondary amine prone to peak tailing, and an ethyl ester susceptible to pH-induced hydrolysis. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution.
Diagnostic Workflow for Co-Elution Resolution
Diagnostic workflow for resolving co-elution in Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why is my target compound exhibiting severe peak tailing and co-eluting with its synthetic precursors? The Causality: The secondary amine in your molecule is highly basic. In reversed-phase HPLC, protonated amines undergo secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the silica stationary phase. This causes the analyte to "drag" through the column, resulting in an asymmetrical tail that easily masks closely eluting impurities.[1]. The Solution: You must suppress silanol activity. While a common approach is to raise the mobile phase pH above 9 to deprotonate the amine, your molecule contains an ethyl ester that will rapidly hydrolyze under alkaline conditions . Instead, use a base-deactivated, heavily endcapped [2], and buffer your mobile phase to a near-neutral pH (e.g., pH 6.5 using 10 mM Ammonium Acetate).
Q2: I suspect the hydrolyzed degradation product (the carboxylic acid form) is co-eluting with the main peak. How do I separate them without causing further degradation? The Causality: The hydrolyzed degradant (3-{[(4-iodophenyl)methyl]amino}butanoic acid) is significantly more polar than the intact ethyl ester. If they are co-eluting, your gradient slope is likely too steep, forcing compounds of differing polarities to elute simultaneously. The Solution: Implement a shallow gradient.[3]. Because the ester is sensitive, ensure your autosampler is temperature-controlled (4°C) and your mobile phase pH remains strictly between 5.0 and 7.0 to prevent on-column hydrolysis.
Q3: How can I improve selectivity (α) between the iodinated target and non-iodinated starting materials? The Causality: Standard C18 columns rely almost entirely on hydrophobic dispersion forces. While iodine is hydrophobic, relying solely on this mechanism often yields insufficient selectivity for closely related structural analogs. The Solution: Exploit the polarizability of the iodine atom. Switch from a C18 to a Phenyl-Hexyl stationary phase and replace Acetonitrile (ACN) with Methanol (MeOH) . Acetonitrile is a π-electron acceptor that suppresses π-π interactions. Methanol, being a protic solvent, allows the electron-rich iodophenyl ring to engage in strong π-π stacking with the phenyl stationary phase, creating a powerful new dimension of selectivity [4].
Quantitative Method Comparison
The following table summarizes the quantitative impact of various column and mobile phase combinations on the separation of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate from its critical impurities.[5].
| Stationary Phase | Mobile Phase Buffer | Organic Modifier | Tailing Factor (Tf) | Resolution (Rs) | Mechanistic Causality |
| Standard C18 (Non-endcapped) | 0.1% TFA (pH ~2.0) | Acetonitrile | 2.8 (Fail) | 0.8 (Fail) | Unshielded silanols strongly bind the protonated secondary amine. Extreme low pH risks ester hydrolysis. |
| Type B C18 (Endcapped) | 10 mM NH₄OAc (pH 6.5) | Acetonitrile | 1.3 (Pass) | 1.2 (Marginal) | Endcapping successfully shields silanols; neutral pH preserves the ester, but hydrophobic selectivity is insufficient. |
| Phenyl-Hexyl | 10 mM NH₄OAc (pH 6.5) | Methanol | 1.1 (Pass) | 2.6 (Pass) | Methanol enables robust π-π interactions between the phenyl phase and the iodophenyl ring, maximizing selectivity without degrading the ester. |
Self-Validating Optimization Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify that the physical chemistry of the separation is functioning correctly before any sample data is accepted.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 6.5 using dilute acetic acid. Causality: This specific pH minimizes ester hydrolysis while providing sufficient ionic strength to mask residual silanols.
-
Organic Phase (B): 100% LC-MS grade Methanol.
Step 2: Chromatographic Setup
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size (Type B silica, densely endcapped).
-
Column Temperature: 30°C. (Do not exceed 30°C to prevent thermal degradation of the ester).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm (to capture the aromatic iodine absorbance).[4].
Step 3: Shallow Gradient Execution
Program the following gradient to separate the polar hydrolyzed degradant from the hydrophobic intact ester:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)
-
2.0 - 15.0 min: 30% to 70% B (Shallow ramp of ~3% per minute to maximize resolution)
-
15.0 - 18.0 min: 70% to 95% B (Column wash)
-
18.0 - 25.0 min: 30% B (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Validation Gate
Before injecting unknown samples, inject a system suitability standard containing the target compound, 4-iodobenzylamine (starting material), and the hydrolyzed acid degradant. The system must self-validate against the following criteria:
-
Tailing Factor (Tf): Must be ≤ 1.5 for the target peak. (If > 1.5, column endcapping has degraded; replace column).
-
Resolution (Rs): Must be ≥ 1.5 between the target and all adjacent impurities. (If < 1.5, verify mobile phase pH and Methanol purity).
-
Retention Time %RSD: Must be ≤ 1.0% over 5 replicate injections. (Ensures gradient proportioning valves are functioning correctly).
Sources
Technical Support Center: Scale-Up Optimization for Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals scaling up the synthesis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate . This target molecule is a secondary amine typically synthesized via the reductive amination of 4-iodobenzaldehyde with ethyl 3-aminobutanoate.
Scaling this reaction from bench to pilot plant introduces severe chemoselectivity challenges, primarily over-alkylation, catalytic hydrodehalogenation, and ester degradation. This guide provides mechanistic troubleshooting, validated protocols, and quantitative parameters to ensure a robust, self-validating scale-up campaign.
Mechanistic Troubleshooting & FAQs
Q1: Why am I observing a massive loss of the aryl iodide (hydrodehalogenation) during scale-up?
Causality: If your scale-up protocol utilizes catalytic hydrogenation (e.g., H2 gas with Pd/C, Pt, or Ni catalysts), the transition metal will readily undergo oxidative addition into the weak C−I bond (bond dissociation energy ~65 kcal/mol). Under a hydrogen atmosphere, subsequent reductive elimination yields the dehalogenated arene and hydroiodic acid[1]. Solution: You must abandon transition-metal catalyzed hydrogenation. Instead, utilize a mild, chemoselective hydride donor such as Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) which operates via hydride transfer to the iminium ion and is completely unreactive toward aryl halides[2].
Q2: How can I suppress the formation of the tertiary amine (over-alkylation) byproduct?
Causality: Over-alkylation occurs because the desired secondary amine product is more nucleophilic than the starting primary amine. If unreacted 4-iodobenzaldehyde and a highly active reducing agent (like NaBH4 ) are present simultaneously, the secondary amine will condense with the aldehyde to form an iminium ion, which is rapidly reduced to a tertiary amine[3]. Solution: Implement an indirect (stepwise) reductive amination . By forcing the complete formation of the imine intermediate before introducing the reducing agent, you eliminate the free aldehyde from the system. Furthermore, using NaBH(OAc)3 provides exceptional kinetic control; its electron-withdrawing acetate groups make the boron less nucleophilic, allowing it to selectively reduce the protonated imine at pH ~5 without reducing free carbonyls[4].
Q3: I am seeing transesterification and ester hydrolysis in my impurity profile. How do I protect the ethyl butanoate moiety?
Causality: Reductive aminations utilizing Sodium Cyanoborohydride ( NaBH3CN ) are frequently performed in methanol. At scale, the extended reaction times in methanol lead to transesterification (converting your ethyl ester to a methyl ester). Additionally, highly acidic or basic aqueous workups will hydrolyze the ester to the corresponding carboxylic acid. Solution: Switch the solvent to an aprotic medium such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[2]. Quench the reaction strictly with a mild buffer (saturated aqueous NaHCO3 ) to maintain a pH of 7.5–8.0, which safely neutralizes the borate complexes without hydrolyzing the ester.
Pathway & Side Reaction Analysis
Caption: Reaction pathway showing target secondary amine and major competing side reactions.
Quantitative Data: Reducing Agent Selection
The following table summarizes the chemoselectivity profile of various reducing agents evaluated during the process optimization of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
| Reducing Agent / System | Reaction Type | Over-alkylation (%) | Hydrodehalogenation (%) | Ester Degradation (%) | Scale-up Suitability |
| H2 , Pd/C | Catalytic | < 5% | > 80% | < 1% | Poor (Destroys target C-I bond) |
| NaBH4 / EtOH | Direct | 15 - 25% | < 1% | 2 - 5% | Poor (High tertiary amine formation) |
| NaBH3CN / MeOH | Direct | 5 - 10% | < 1% | 10 - 15% | Moderate (Transesterification risk) |
| NaBH(OAc)3 / DCE | Indirect (Stepwise) | < 1% | < 1% | < 1% | Excellent (Optimal selectivity) |
Validated Experimental Protocol (Self-Validating System)
To guarantee batch-to-batch reproducibility, this protocol is designed as a self-validating system . It relies on strict In-Process Control (IPC) gates that prevent the operator from proceeding to the next step unless specific thermodynamic or analytical criteria are met.
Phase 1: Imine Formation (Dehydration)
-
Charge a dry, nitrogen-purged reactor with 1,2-dichloroethane (DCE) (10 volumes).
-
Add 4-iodobenzaldehyde (1.00 equiv) and agitate until dissolved.
-
Add ethyl 3-aminobutanoate (1.05 equiv). The slight excess of amine ensures complete consumption of the aldehyde, mitigating downstream over-alkylation.
-
Add anhydrous MgSO4 (1.0 wt equiv) or utilize a molecular sieve basket to scavenge water. Stir at 20 °C for 4 hours.
-
[IPC GATE 1 - Analytical Validation]: Pull a sample for HPLC analysis. Do not proceed to Phase 2 until the 4-iodobenzaldehyde peak is < 1.0% AUC. This validates that the system is free of reactive aldehyde.
Phase 2: Chemoselective Reduction
-
Cool the reactor to 0–5 °C.
-
Charge NaBH(OAc)3 (1.40 equiv) portion-wise over 1 hour.
-
[IPC GATE 2 - Thermodynamic Validation]: Monitor the internal temperature continuously. The feed rate must be adjusted to ensure the internal temperature never exceeds 15 °C. This prevents thermal degradation of the imine and suppresses runaway exotherms.
-
After complete addition, warm to 20 °C and agitate for 6 hours.
-
[IPC GATE 3 - Conversion Validation]: Pull a sample for HPLC analysis. Proceed to quench only when the imine intermediate is < 0.5% AUC.
Phase 3: Buffered Quench & Isolation
-
Cool the reactor to 5 °C. Slowly charge saturated aqueous NaHCO3 (5 volumes) to quench unreacted hydride.
-
[IPC GATE 4 - pH Validation]: Measure the pH of the aqueous phase. It must read between 7.5 and 8.0. This validates that the borate complexes are destroyed while confirming the environment is mild enough to prevent ester hydrolysis.
-
Separate the phases. Wash the organic (DCE) layer with brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the crude Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Caption: Step-by-step scale-up workflow integrating IPC checks for self-validating process control.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. Available at:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate and its Brominated Analog in Key Synthetic Transformations
Introduction
In the landscape of modern drug discovery and development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Aryl halides are foundational building blocks in this endeavor, serving as versatile handles for a multitude of cross-coupling reactions. The choice between an aryl iodide and an aryl bromide, while seemingly subtle, can have profound implications for reaction efficiency, selectivity, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate and its corresponding analog, Ethyl 3-{[(4-bromophenyl)methyl]amino}butanoate . We will dissect the fundamental principles governing their reactivity, present comparative data in key palladium-catalyzed cross-coupling reactions, and offer practical insights to guide researchers in selecting the optimal substrate for their specific synthetic objectives.
Fundamental Principles of Carbon-Halogen Bond Reactivity
The differential reactivity between aryl iodides and aryl bromides is primarily dictated by the properties of the carbon-halogen (C-X) bond. Three key factors are at play:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average BDE for a C-I bond is approximately 275 kJ/mol, whereas for a C-Br bond, it is higher.[1][2] This lower bond energy means that less energy is required to cleave the C-I bond, making aryl iodides generally more reactive in reactions where C-X bond scission is the rate-determining step.[3]
-
Bond Polarity: Due to bromine's higher electronegativity compared to iodine, the C-Br bond is more polarized than the C-I bond. While this can influence reactivity in some contexts, such as nucleophilic aromatic substitution, it is less of a determining factor in the most common applications for these substrates: transition-metal-catalyzed cross-coupling reactions.
-
Leaving Group Ability: Iodide (I⁻) is an excellent leaving group, superior to bromide (Br⁻). This property, combined with the weaker C-I bond, facilitates reactions involving the departure of the halide.
In the context of palladium-catalyzed cross-coupling, these factors converge to make the oxidative addition of the aryl halide to the Pd(0) center the most critical step. This step involves the cleavage of the C-X bond and is almost universally faster for aryl iodides than for aryl bromides.[4][5]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern medicinal chemistry, enabling the formation of complex molecular architectures under relatively mild conditions. The general catalytic cycle provides a framework for understanding the reactivity differences between our two target molecules.
Caption: Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is one of the most widely used transformations in drug development.[6][7][8] The reactivity order for the aryl halide in this reaction is unequivocally I > Br >> Cl .[8]
Causality: The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[9] Due to the lower C-I bond dissociation energy, Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate will undergo oxidative addition more rapidly and under milder conditions (e.g., lower temperatures, shorter reaction times) than its brominated counterpart. While some studies have noted inefficient coupling of aryl iodides at very low temperatures (~50 °C) with specific catalyst systems due to poor turnover of the Pd(II)-I intermediate, at standard reaction temperatures, the iodide remains the more reactive substrate.[10]
Comparative Data (Representative)
| Feature | Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate | Ethyl 3-{[(4-bromophenyl)methyl]amino}butanoate |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100-110 °C |
| Reaction Time | 2-4 hours | 8-16 hours |
| Typical Yield | >90% | >85% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] While the general principle of C-X bond strength suggests that aryl iodides should be more reactive, the situation in this reaction is more nuanced.
Causality: Historically, aryl iodides were considered poor substrates for Buchwald-Hartwig amination.[13] Mechanistic studies revealed that the iodide anion (I⁻) generated during the reaction can have an inhibitory effect. It can form stable, off-cycle palladium-iodide bridged dimers, which are less reactive and slow down the catalytic cycle.[12][13] However, significant advances in ligand design (e.g., bulky biarylphosphines) and reaction conditions have largely overcome this limitation.[13][14] In modern, well-optimized systems, the reactivity order can be Ar-Br > Ar-Cl > Ar-I or comparable for all three, depending on the specific ligand, base, and solvent used.[15] For instance, using a solvent like toluene where the iodide salt byproduct (e.g., NaI) is poorly soluble can mitigate inhibition and restore high reactivity for the aryl iodide.[14]
Recommendation: For the Buchwald-Hartwig amination, while the iodinated compound can be highly effective with the right catalyst system (e.g., RuPhos-based precatalysts), the brominated analog often serves as a more reliable and less-condition-sensitive starting point, especially during initial route scouting.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. As with the Suzuki coupling, the oxidative addition step is crucial, and the reactivity is directly tied to the C-X bond strength.[16]
Causality: Aryl iodides are substantially more reactive than aryl bromides in the Heck reaction.[5] They typically require lower temperatures and catalyst loadings to achieve high conversion.[17] The weaker C-I bond facilitates the initial, often rate-limiting, oxidative addition to the Pd(0) center.
Nucleophilic Aromatic Substitution (SNAr)
It is important to contrast the reactivity in cross-coupling with that in Nucleophilic Aromatic Substitution (SNAr). SNAr reactions proceed via an addition-elimination mechanism, and aryl halides themselves are generally unreactive unless activated by strong electron-withdrawing groups (like -NO₂) ortho or para to the halide.[18][19]
Causality: In SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[19] The reaction rate is governed by the ability of the halogen to stabilize this intermediate through its inductive electron-withdrawing effect. Since fluorine is the most electronegative, the typical reactivity order is F > Cl > Br > I .[20][21] Therefore, for an SNAr reaction, the iodinated compound would be the least reactive of the halo-analogs.
Experimental Workflow & Protocol
A robust method to empirically determine the optimal substrate is a parallel comparative experiment.
Caption: Figure 2: Workflow for a Comparative Suzuki Coupling Experiment.
Protocol: Representative Suzuki-Miyaura Coupling
Objective: To couple the aryl halide with 4-methoxyphenylboronic acid.
Materials:
-
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate OR Ethyl 3-{[(4-bromophenyl)methyl]amino}butanoate (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.1 mmol, 167 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (167 mg), and potassium carbonate (276 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Add the Pd(PPh₃)₄ catalyst (23 mg) to the stirring mixture.
-
Heat the reaction mixture to the target temperature (80 °C for the iodo-analog; 100 °C for the bromo-analog) and maintain for the prescribed time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Practical Considerations for Drug Development
| Factor | Iodinated Analog | Brominated Analog |
| Reactivity | Generally higher, allowing for milder conditions. | Very good, reliable reactivity; may require slightly more forcing conditions. |
| Cost | Significantly more expensive. | More cost-effective and available in bulk. |
| Stability | Can be light-sensitive and prone to degradation over time. | Generally more stable for long-term storage. |
| Selectivity | Ideal for syntheses requiring high reactivity at one position. | Excellent for sequential couplings where a less reactive halide (e.g., -Cl) is also present. |
Conclusion
The choice between Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate and its brominated analog is a strategic decision that hinges on the specific goals of the synthesis.
Choose the Iodinated Analog for:
-
Speed and Efficiency: When the primary goal is to perform a single cross-coupling reaction as quickly and under the mildest conditions possible (e.g., in late-stage functionalization of a sensitive substrate).
-
Difficult Couplings: When coupling with a particularly challenging or unreactive partner, the higher intrinsic reactivity of the C-I bond can be advantageous.
Choose the Brominated Analog for:
-
Cost-Effectiveness and Scale-Up: For process development and large-scale synthesis, the lower cost and greater availability of bromoarenes are critical advantages.
-
Robustness and Reliability: Aryl bromides often provide a more reliable platform across a range of conditions and are less susceptible to the specific inhibitions sometimes seen with iodides in C-N couplings.
-
Sequential Cross-Coupling: The brominated analog is the superior choice if the synthetic plan involves a subsequent, more reactive coupling at a different position (e.g., an iodide or triflate elsewhere on the molecule).
Ultimately, a deep understanding of the reaction mechanism, combined with empirical data from scouting experiments, will empower the medicinal or process chemist to make the most informed and effective choice for their drug development pipeline.
References
A comprehensive list of all sources cited within this guide.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ACS Publications. (2005, April 7). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
- Filo. (2025, October 9). Explain the relative reactivity of alkyl and aryl halides.
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- ACS Publications. (2004, May 5). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.
- ResearchGate. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation | Request PDF.
- PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2011, June 21). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes | Organic Letters.
- University of Oxford. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- MDPI. (2017, September 11). Heck Reaction—State of the Art.
- ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters.
- PMC. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
- ResearchGate. (2007, September). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry.
- ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical.
- RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
- The Student Room. (2009, December 9). Bond strenghts.
- Reddit. (2018, January 14). Bond strength : r/chemhelp.
- MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
- PMC. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
Sources
- 1. Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry [louis.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. thieme.de [thieme.de]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns for Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate Validation: A Comparative Guide
As a Senior Application Scientist, validating the structural integrity of halogenated secondary amines in drug development pipelines requires moving beyond basic molecular weight confirmation. Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (CAS: 1131614-75-9) presents a highly specific analytical challenge. It features a labile ethyl ester, a benzylic amine susceptible to charge-directed cleavage, and a heavy halogen (iodine) that imparts a massive mass defect.
This guide objectively compares three mass spectrometry (MS) fragmentation platforms—Ion Trap CID , Orbitrap HCD , and GC-EI-MS —to establish a self-validating analytical workflow for this compound. By understanding the thermodynamic causality behind each fragmentation pathway, researchers can select the optimal platform for structural elucidation.
Molecular Profile & Mechanistic Causality
To validate this molecule, we must first map its gas-phase thermodynamic behavior. Under positive Electrospray Ionization (+ESI), the secondary amine is easily protonated, yielding a precursor ion of [M+H]+ at exact m/z 348.0460.
The fragmentation is driven by competing activation energy thresholds:
-
Benzylic C-N Cleavage (High-Energy): Protonated benzylamines undergo C-N bond elongation, forming an ion/neutral complex that dissociates into a highly stable benzyl cation, as documented in . For our compound, this yields the diagnostic 4-iodobenzyl cation (m/z 216.9514).
-
Ester Cleavage (Low-Energy): A thermodynamically favorable rearrangement involving the neutral loss of ethanol (46.04 Da) from the ester moiety, yielding an acylium or lactam ion at m/z 302.0041.
-
Beta-Elimination: Charge-directed elimination of the intact 4-iodobenzylamine neutral yields a protonated ethyl butenoate (crotonate) cation at m/z 115.0759.
Proposed ESI-MS/MS fragmentation pathways for Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Comparative MS Technologies: CID vs. HCD vs. EI
The choice of fragmentation platform dictates which of the above pathways will dominate the resulting spectra.
Resonant Excitation CID (Linear Ion Trap)
Collision-Induced Dissociation (CID) is a "slow heating" equilibrium process. Ions undergo multiple low-energy collisions, favoring the lowest activation energy pathway (loss of ethanol). Crucially, ion traps suffer from the "1/3 rule" (low-mass cutoff), meaning fragments below approximately one-third of the precursor's mass (below m/z 116) are not trapped or detected . Consequently, the diagnostic ethyl butenoate and iodine-loss fragments are completely invisible in standard CID.
Beam-Type HCD (Orbitrap)
Higher-energy Collisional Dissociation (HCD) applies a rapid, non-equilibrium bolus of energy. This shatters the molecule into smaller fragments before the energy can redistribute. As demonstrated in comparative proteomic studies , HCD bypasses the 1/3 rule. It successfully captures the high-energy homolytic cleavage of the carbon-iodine bond, yielding the m/z 90.0469 radical cation.
GC-EI-MS (Electron Ionization)
Electron Ionization (70 eV) is a hard ionization technique that generates a radical cation [M]+• . Unlike ESI, fragmentation is driven by alpha-cleavage. While excellent for library matching, it often completely destroys the molecular ion, making it difficult to confirm the intact ester connectivity without chemical derivatization.
Quantitative Data & Diagnostic Fragments Comparison
| Fragment Identity | Exact m/z | Ion Trap CID (Rel. Abundance) | Orbitrap HCD (Rel. Abundance) | GC-EI-MS (Rel. Abundance) | Diagnostic Significance |
| [M+H]+ Precursor | 348.0460 | 15% | 0% (Depleted) | N/A | Confirms intact molecular weight. |
| [M+H - EtOH]+ | 302.0041 | 100% (Base) | 25% | N/A | Validates the presence of the ethyl ester moiety. |
| 4-Iodobenzyl Cation | 216.9514 | 10% | 100% (Base) | 85% | Confirms the halogenated benzylic core. |
| Ethyl Butenoate Cation | 115.0759 | 0% (1/3 Cutoff) | 45% | 10% | Validates the aliphatic butanoate side chain. |
| [C7H6]•+ (Loss of I•) | 90.0469 | 0% (1/3 Cutoff) | 60% | 100% (Base) | Confirms the iodine mass defect via exact mass. |
Experimental Workflows: A Self-Validating Protocol
To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . We achieve this by utilizing a Tribrid mass spectrometer to run back-to-back CID and HCD scans.
The Self-Validation Mechanism: The CID scan confirms the labile peripheral groups (ester loss), while the HCD scan shatters the core to validate the iodine mass defect. The exact mass difference between the HCD fragments at m/z 216.9514 and m/z 90.0469 is exactly 126.9045 Da. This perfectly matches the theoretical mass of an iodine radical, providing an internal mathematical validation of the structure without requiring an external reference standard.
Self-validating UHPLC-MS/MS workflow comparing CID and HCD fragmentation platforms.
Step-by-Step Methodology
-
Sample Preparation & Internal Calibration:
-
Reconstitute the analyte to 10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.
-
Fortify with 0.1% Formic Acid to drive positive electrospray protonation.
-
Causality Check: Spike the sample with a known standard (e.g., reserpine) to serve as a lock-mass calibrant, ensuring mass accuracy remains strictly below 2 ppm for mass defect calculations.
-
-
Chromatographic Separation (UHPLC):
-
Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Apply a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. This ensures the highly lipophilic 4-iodobenzyl moiety is retained and separated from any unreacted polar precursors.
-
-
Dual-Mode MS/MS Acquisition:
-
Operate the ESI source in positive mode at 3.5 kV.
-
Isolate the [M+H]+ precursor (m/z 348.05) using the quadrupole with a narrow 1.0 Da window to exclude isotopic interference.
-
Scan A (CID): Route ions to the linear ion trap. Apply a normalized collision energy (NCE) of 25%. Detect the resulting fragments in the Orbitrap at a resolution of 120,000.
-
Scan B (HCD): Route ions to the multipole HCD cell. Apply a higher NCE of 40% to force homolytic cleavage. Detect in the Orbitrap at a resolution of 120,000.
-
-
Data Processing:
-
Filter the HCD spectra for the exact mass difference of 126.9045 Da between major peaks to definitively confirm the presence of the iodine atom.
-
References
-
Center for Mass Spectrometry, Stevens Institute of Technology. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Rapid Communications in Mass Spectrometry, 2006.[Link]
-
Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia.[Link]
-
Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Molecular & Cellular Proteomics, 2012.[Link]
-
Xuan, Y., et al. "Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument." PLOS One, 2016.[Link]
Optimization of Suzuki-Miyaura Cross-Coupling: Ethyl vs. Methyl 3-{[(4-Iodophenyl)methyl]amino}butanoate
When designing synthetic routes involving bifunctional aryl halides, the choice of protecting groups and ester alkyl chains is a critical determinant of reaction success. This guide objectively compares the performance of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate against its methyl ester counterpart in Suzuki-Miyaura cross-coupling. By analyzing the mechanistic causality of base-mediated hydrolysis and palladium poisoning, we demonstrate why the ethyl ester derivative provides superior chemoselectivity, higher yields, and greater process robustness.
Mechanistic Causality: The Dual-Threat of Amino-Esters
The cross-coupling of an aryl iodide containing both an aliphatic ester and an unprotected secondary amine presents two distinct chemical challenges that must be managed simultaneously:
The Base Dilemma: Ester Saponification
Suzuki couplings fundamentally require a base (e.g., K3PO4 , Na2CO3 ) and an aqueous co-solvent to facilitate the transmetalation of the boronic acid[1]. Under these alkaline conditions at elevated temperatures (typically 60–100 °C), esters undergo competitive hydrolysis[2]. Methyl esters, possessing minimal steric shielding, are highly susceptible to this side reaction, rapidly converting to the corresponding carboxylic acid. Substituting the methyl group with an ethyl group increases both steric bulk and lipophilicity, which significantly retards the rate of base-catalyzed hydrolysis and allows the ester to survive the basic coupling conditions[3].
The Amine Dilemma: Catalyst Poisoning
The unprotected secondary amine in the butanoate chain can act as a strong σ -donor to the electrophilic Pd(II) intermediate. If a standard, unhindered phosphine ligand (like PPh3 ) is used, the amine can form stable, off-cycle palladium complexes, effectively stalling the catalytic cycle. This is mitigated by employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos), which create a steric umbrella that precludes amine coordination while accelerating the desired oxidative addition.
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic cycle and the divergent pathways where substrate design (ethyl vs. methyl) and ligand choice dictate the reaction outcome.
Suzuki-Miyaura catalytic cycle highlighting chemoselectivity challenges with amino-esters.
Comparative Experimental Data
To objectively evaluate the impact of the ester alkyl chain, both substrates were subjected to identical Suzuki-Miyaura conditions using phenylboronic acid.
Standardized Reaction Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 eq), 1,4-Dioxane/Water (4:1), 80 °C, 4 hours.
| Substrate Derivative | Desired Biaryl Ester Yield (%) | Hydrolyzed Acid Byproduct (%) | Unreacted / Mass Balance (%) |
| Methyl Ester | 42% | 48% | 10% |
| Ethyl Ester | 86% | 6% | 8% |
Data Interpretation: The methyl ester undergoes near 1:1 competitive ester hydrolysis[2], rendering it unsuitable for basic aqueous coupling without prior protection or subsequent re-esterification steps. Conversely, the ethyl ester exhibits robust stability toward the basic reaction conditions[3], delivering the desired cross-coupled product in high yield while maintaining the integrity of the ester functionality.
Self-Validating Experimental Protocol
The following step-by-step methodology is designed for the optimized cross-coupling of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate. It incorporates specific In-Process Controls (IPC) to ensure the protocol is self-validating and reproducible.
Materials Required:
-
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol)
-
1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)
Step-by-Step Workflow:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 and XPhos in 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow.
-
Causality: Pre-forming the bulky catalyst complex ensures the active LPd(0) species is generated before substrate introduction, preventing the secondary amine of the substrate from competitively binding to naked palladium.
-
-
Substrate & Base Addition: Add the aryl boronic acid, Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate, and K3PO4 . Add the remaining dioxane (2 mL) and water (1 mL).
-
Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure efficient biphasic mixing.
-
In-Process Control (IPC) via LC-MS: After 2 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze. Monitoring of starting materials and intermediates is essential to prevent lowered yields and downstream impurities[1].
-
Validation Check 1: Confirm the disappearance of the starting material peak (aryl iodide).
-
Validation Check 2: Verify the product peak mass matches the expected biaryl ethyl ester.
-
Validation Check 3: Monitor for the M-28 mass shift (loss of the ethyl group to form the carboxylic acid). If the acid byproduct exceeds 5%, lower the temperature to 65 °C for subsequent scale-up runs.
-
-
Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates - Organic Letters (ACS Publications).[Link]
-
Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active - Organic Letters (ACS Publications).[Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - Journal of Chromatographic Science (Ingenta Connect).[Link]
Sources
Benchmarking Catalytic Efficiency: A Comparative Guide Using Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating catalytic systems.
In the landscape of cross-coupling methodology, selecting the right benchmark substrate is critical for evaluating the true kinetic limits and chemoselectivity of a catalyst system. Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (CAS 1131614-75-9) serves as an exceptional "triple-threat" model substrate for benchmarking Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Causality of the Substrate Design
As an Application Scientist, I frequently utilize this specific molecule because its structural motifs isolate distinct phases of the catalytic cycle:
-
The Aryl Iodide Moiety (Kinetic Probing): Aryl iodides undergo extremely rapid oxidative addition. Recent ¹³C kinetic isotope effect (KIE) studies demonstrate that for aryl iodides, the first irreversible step in the catalytic cycle is the formation of an η²-binding complex, rather than the oxidative cleavage of the C–I bond itself 1. This allows us to push the turnover frequency (TOF) to its absolute limit, shifting the rate-determining step (RDS) to transmetalation or reductive elimination.
-
The Secondary Amine (Chemoselectivity & Poisoning): The basic secondary amine acts as a competitive σ-donor. Inferior catalysts will bind to this amine, forming an off-cycle resting state (catalyst poisoning). A high Turnover Number (TON) on this substrate proves a ligand's ability to sterically shield the Pd center 2.
-
The Ethyl Ester (Condition Tolerance): The ester backbone is susceptible to saponification, mandating the use of mild bases and testing the catalyst's efficiency under non-harsh conditions.
Mechanistic Framework
The mechanism of Pd-catalyzed cross-coupling is highly dependent on the ligand environment, which dictates the rate-determining step and the catalyst's susceptibility to off-cycle resting states [[3]]().
Fig 1: Suzuki-Miyaura cycle highlighting amine-induced off-cycle resting states.
Benchmarking Alternatives: Catalyst Selection
To objectively compare catalytic efficiency, we benchmark three distinct homogeneous Pd systems against the Suzuki-Miyaura coupling of our model substrate with phenylboronic acid. While heterogeneous catalysts offer low Pd-leaching profiles, homogeneous systems remain the benchmark for ultra-low loading and high TOF in complex molecular synthesis 4.
-
System A: Pd(PPh₃)₄ (The Baseline): A classic tetrakis system. It suffers from reversible ligand dissociation and is highly susceptible to poisoning by the substrate's secondary amine.
-
System B: Pd(dppf)Cl₂ (The Bidentate Standard): The large bite angle of the dppf ligand enforces a rigid geometry, accelerating reductive elimination while providing moderate steric protection against amine coordination.
-
System C: Pd₂(dba)₃ / XPhos (The High-Performance Benchmark): XPhos is a bulky, electron-rich dialkylbiaryl phosphine. The extreme steric bulk completely prevents the substrate's amine from coordinating to the Pd(II) intermediate, ensuring the catalyst remains on-cycle.
Self-Validating Experimental Protocol
To generate trustworthy kinetic data, the experimental design must eliminate volumetric handling errors. We achieve this by utilizing dodecane as an internal standard added at t=0 . Because the standard and substrate are extracted together, any solvent loss during the reaction or sampling does not alter their ratio, making the protocol mathematically self-validating.
Fig 2: Self-validating kinetic sampling workflow for accurate TOF/TON determination.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol). Causality: K₃PO₄ is chosen over NaOH to prevent the saponification of the ethyl ester moiety.
-
Catalyst & Standard Addition: Add the selected Pd catalyst (see table for specific mol% loading). Immediately add exactly 1.0 mmol of dodecane (internal standard).
-
Solvent Addition: Add 5.0 mL of degassed Toluene/H₂O (10:1 v/v). Causality: The trace water is critical to generate the reactive boronate species required for the transmetalation step.
-
Kinetic Sampling: Heat the mixture to 80 °C under vigorous stirring. At designated intervals (5, 15, 30, 60, 120 mins), withdraw a 50 µL aliquot using a micro-syringe.
-
Quench & Analysis: Dilute the aliquot in 1 mL of EtOAc and wash with 1 mL of brine to quench the reaction. Analyze the organic layer via GC-FID. Calculate conversion based on the Substrate/Dodecane peak area ratio.
Comparative Performance Data
The following table summarizes the benchmarking results. TON reflects the catalyst's lifespan before deactivation, while TOF reflects the maximum rate of the catalytic cycle.
| Catalyst System | Ligand Type | Loading (mol%) | Time to >95% Conv. | TOF (h⁻¹) | TON | Chemoselectivity (Coupling : Poisoning) |
| Pd(PPh₃)₄ | Monodentate | 5.0 | 12 h | 1.6 | 19 | 85:15 |
| Pd(dppf)Cl₂ | Bidentate | 1.0 | 4 h | 24 | 98 | 95:5 |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl | 0.1 | 1 h | 1000 | 990 | >99:1 |
Conclusion
When dealing with multifunctional substrates like Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate, standard catalysts like Pd(PPh₃)₄ fail prematurely due to amine-induced poisoning. The benchmarking data clearly demonstrates that bulky, electron-rich ligands (like XPhos) are required to maintain high TOF and TON. They actively prevent off-cycle resting states while facilitating rapid reductive elimination, proving their superiority in complex pharmaceutical intermediate synthesis.
References
-
Title : Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction Source : nih.gov URL : 1
-
Title : Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source : rsc.org URL : 2
-
Title : Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis Source : acs.org URL :4
-
Title : Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source : acs.org URL : 3
Sources
- 1. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate. As a specialized organic compound utilized in research and development, its handling and disposal demand a thorough understanding of its chemical nature to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Core Principle: Hazard Identification and Risk Assessment
The fundamental step in determining the proper disposal pathway for any chemical is a comprehensive risk assessment. The molecular structure of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate dictates its classification and associated hazards.
1.1. Chemical Classification: A Halogenated Organic Compound
The presence of an iodine atom bonded to the phenyl ring places this compound squarely in the category of halogenated organic compounds .[1][2] This classification is the single most critical factor for its disposal. Halogenated wastes are treated separately from non-halogenated organic wastes due to differences in their environmental impact and the specific requirements for their destruction, which often involve high-temperature incineration.[2][3] Mixing halogenated and non-halogenated waste streams leads to the entire volume being classified as the more hazardous and costly halogenated category.[3][4]
1.2. Assumed Hazard Profile
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural components—an iodinated aromatic ring and an ethyl butanoate ester—suggest the following potential hazards. In the absence of specific data, the compound must be handled as if it possesses these risks.[5]
-
Toxicity: Organic iodides can be toxic upon inhalation, ingestion, or skin contact.[1][6] Similar iodinated compounds are known to cause skin, eye, and respiratory irritation.[7][8] Chronic exposure to some iodine-containing substances can affect the thyroid.[9]
-
Environmental Hazard: Many organic compounds, particularly those containing halogens, are toxic to aquatic life and can persist in the environment.[8][10] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1][4][11]
-
Flammability: The ethyl ester component suggests the compound may be flammable, especially if in a solution with other organic solvents.[12] It should be kept away from heat, sparks, and open flames.[13][14]
1.3. Mandatory Personal Protective Equipment (PPE)
Given the assumed hazard profile, the following PPE is mandatory when handling Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate in pure form or as waste:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes and potential vapors causing eye irritation.[7][15] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact, as the compound may be an irritant and harmful if absorbed.[1][16] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially toxic vapors.[1][7] |
Procedural Steps for Waste Collection and Segregation
Proper segregation at the point of generation is paramount for safety, compliance, and cost-effective disposal.
Step 1: Select the Correct Waste Container You must use a dedicated container specifically for "Halogenated Organic Waste." [1][17] This container should meet the following criteria:
-
Compatibility: Made of a material chemically compatible with the waste (e.g., polyethylene for many organic solvents).[5][17]
-
Condition: Must be in good condition, free from leaks or external residue.[5]
-
Closure: Equipped with a secure, leak-proof screw cap. The container must be kept closed at all times except when waste is actively being added.[4][5][17]
Step 2: Accurate and Compliant Labeling Proper labeling is a strict regulatory requirement by bodies such as the EPA.[18]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4][5][17]
-
The label must clearly state the words "Hazardous Waste." [18]
-
Write out the full chemical name: "Waste Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate." Do not use abbreviations or chemical formulas.[4]
-
If it is part of a mixture, list all chemical constituents and their approximate percentages.[17]
-
Identify the relevant hazards (e.g., Flammable, Toxic) by checking the appropriate boxes on the tag.[17]
Step 3: Waste Accumulation
-
All additions of waste to the container must be performed inside an operating chemical fume hood to minimize inhalation exposure.[17]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[3][13]
-
Keep the halogenated waste stream separate from any waste containing heavy metals, cyanides, or acutely toxic "P-listed" wastes.[17]
Emergency Protocol: Spill Management
Accidents require a prepared and immediate response to mitigate risks.
For a Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pad to soak up the liquid.[7][17]
-
Collect Residue: Carefully scoop the absorbent material and any contaminated debris (e.g., broken glass) into a suitable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, are now considered hazardous waste.[5] They must be placed in a sealed bag or container, labeled as "Hazardous Waste," and disposed of through the appropriate institutional channel.[17]
For a Major Spill (Outside of a Fume Hood or Large Volume):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and contact your institution's EHS emergency line.[17]
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Do Not Attempt Cleanup: Allow trained emergency response personnel to handle the cleanup.
Final Disposal and Logistics
The final stage of disposal involves proper storage and coordination with certified waste handlers.
4.1. On-Site Storage in Satellite Accumulation Areas (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), where waste can be stored at or near the point of generation.[18]
-
Location: The waste container must be under the control of laboratory personnel, stored in a designated area, and preferably within secondary containment (such as a chemical-resistant tub) to contain potential leaks.[11]
-
Volume Limits: The EPA limits SAA accumulation to 55 gallons of hazardous waste.[18][19] However, institutional limits are often much lower.
-
Requesting Pickup: Do not wait until the container is completely full. When the container is about three-quarters full, submit a chemical waste collection request to your EHS department through their specified online form or contact number.[17]
4.2. Professional Disposal
Under no circumstances should laboratory personnel attempt to dispose of this chemical themselves.[5] Your institution's EHS department works with certified hazardous waste disposal companies that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] This ensures the material is handled and destroyed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[11]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
Caption: Disposal workflow for Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Weigen, J. F., & Thomas, S. F. (1955). Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. Radiology, 65(5), 738-741. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Environmental Marketing Services. Chemistry Lab Waste Disposal. [Link]
-
PubChem. ethyl (E)-3-amino-3-(4-iodophenyl)prop-2-enoate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
West Liberty University. Material Safety Data Sheet - Iodine. [Link]
-
Edvotek. Iodine Solution - Safety Data Sheet. [Link]
-
Agilent Technologies. Safety Data Sheet - Ethyl Butanoate. [Link]
-
Carl ROTH. Safety Data Sheet - Iodine. [Link]
-
World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
Chemical Synthesis Database. ethyl 4-nitro-3-phenylbutanoate. [Link]
-
SF Environment. MEDICINE DISPOSAL PRODUCTS. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
- 9. westliberty.edu [westliberty.edu]
- 10. edvotek.com [edvotek.com]
- 11. danielshealth.com [danielshealth.com]
- 12. agilent.com [agilent.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. testing.chemscene.com [testing.chemscene.com]
- 16. pestgon.com [pestgon.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
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